molecular formula C15H14N6O B11000555 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11000555
M. Wt: 294.31 g/mol
InChI Key: AFNZICRTNFJAER-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a pyridine ring, and a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with Benzamide: : The tetrazole derivative is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM).

  • Introduction of the Pyridine Ring: : The final step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a pyridine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide can be compared with other tetrazole derivatives, such as:

    4-(1H-tetrazol-1-yl)benzoic acid: Similar in structure but lacks the pyridine ring, which may affect its binding properties and biological activity.

    5-methyl-1H-tetrazole: Contains only the tetrazole ring and lacks the benzamide and pyridine moieties, resulting in different chemical and biological properties.

    N-(pyridin-3-ylmethyl)benzamide: Lacks the tetrazole ring, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its combination of the tetrazole, pyridine, and benzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-6-4-13(5-7-14)15(22)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,22)

InChI Key

AFNZICRTNFJAER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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